![molecular formula C21H23N3O B2783670 2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole CAS No. 739308-87-3](/img/structure/B2783670.png)
2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole
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Description
2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Antioxidant and Glucosidase Inhibition
2-(morpholin-4-ylmethyl)-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole derivatives have been explored for their potential in antioxidant activities and glucosidase inhibition. A study demonstrated that these compounds, synthesized via a 'onepot' nitro reductive cyclization reaction, showed significant in vitro antioxidant activities across various assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP). Moreover, they exhibited high scavenging activity and were found to be effective α-glucosidase inhibitors, outperforming the standard acarbose in some instances. This suggests their potential in managing oxidative stress-related conditions and as therapeutic agents for diabetes through glucosidase inhibition (Özil, Baltaş, & Parlak, 2018).
Anticancer Properties
Benzimidazole-chalcone derivatives containing the morpholine group have shown promising anticancer properties. Specifically, one study designed and synthesized new molecules with benzimidazole rings that exhibited enhanced cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines. These effects were superior to those observed with cisplatin, highlighting the potential of these compounds as novel anticancer agents (Hsieh et al., 2019).
Corrosion Inhibition
Another application area is in corrosion inhibition. Benzimidazole derivatives, including those with morpholine substituents, have been studied for their effectiveness in protecting N80 steel in hydrochloric acid solution. These compounds demonstrated high inhibition efficiency, suggesting their utility in industrial applications to prevent metal corrosion. The effectiveness of these inhibitors was attributed to their adsorption and protective film formation on the metal surface (Yadav et al., 2016).
Antimicrobial Activities
The antimicrobial potential of benzimidazole derivatives has also been explored. Synthesized compounds have shown significant antimicrobial activities against various pathogens, including fungi and bacteria. This points to their potential development as antimicrobial agents for combating infectious diseases (Qu et al., 2015).
properties
IUPAC Name |
4-[[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-7-18(8-3-1)9-6-12-24-20-11-5-4-10-19(20)22-21(24)17-23-13-15-25-16-14-23/h1-11H,12-17H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZURNBQWWXQG-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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